Higher Enantiomeric Excess (98% ee) in Hydroxynitrile Lyase-Catalyzed Synthesis Over the 1-Naphthyl Regioisomer (93% ee)
The (R)-hydroxynitrile lyase from Prunus mume converts 2-naphthaldehyde to (R)-2-hydroxy-2-(naphthalen-2-yl)acetonitrile with 98% enantiomeric excess, whereas the 1-naphthaldehyde isomer yields only 93% ee under identical biotransformation conditions . This 5-percentage-point improvement in optical purity reduces the downstream burden of chiral resolution and is particularly critical for active pharmaceutical ingredients where regulatory specifications demand high enantiopurity.
| Evidence Dimension | Enantiomeric excess |
|---|---|
| Target Compound Data | 98% ee (2-naphthyl) |
| Comparator Or Baseline | 1-naphthyl isomer: 93% ee |
| Quantified Difference | +5 percentage points ee |
| Conditions | Prunus mume (R)-hydroxynitrile lyase, HCN, diisopropyl ether solvent, 30 °C |
Why This Matters
A 5% ee gain can eliminate one or more recrystallization or chiral chromatography steps during scale-up, directly impacting cost of goods for enantiopure intermediates.
- [1] Nanda, S.; Kato, Y.; Asano, Y. A new (R)-hydroxynitrile lyase from Prunus mume: asymmetric synthesis of cyanohydrins. Tetrahedron 2005, 61, 10908–10916. Data extracted via enzyme-information.de literature summary. View Source
